molecular formula C17H14Cl2N4O B13431811 N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide

N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide

Cat. No.: B13431811
M. Wt: 364.2 g/mol
InChI Key: ZNTCRVRFRFXCFJ-FIBGUPNXSA-N
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Description

N’-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of chlorine atoms and a trideuterioacetohydrazide group, which may impart unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzodiazepine oxides.

    Reduction: Dechlorinated benzodiazepine derivatives.

    Substitution: Benzodiazepine derivatives with various functional groups replacing chlorine atoms.

Mechanism of Action

The mechanism of action of N’-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The presence of the trideuterioacetohydrazide group may influence its binding affinity and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide is unique due to the presence of the trideuterioacetohydrazide group, which may impart distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to differences in metabolism, receptor binding, and overall therapeutic effects compared to other benzodiazepines .

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

364.2 g/mol

IUPAC Name

N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide

InChI

InChI=1S/C17H14Cl2N4O/c1-10(24)22-23-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)21-16/h2-8H,9H2,1H3,(H,21,23)(H,22,24)/i1D3

InChI Key

ZNTCRVRFRFXCFJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl

Canonical SMILES

CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl

Origin of Product

United States

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